Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane

Physical state Formulation handling Organotin carboxylate

Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane (CAS 85702-55-2) is a tetravalent organotin carboxylate with the molecular formula C₂₆H₅₂O₄Sn and a molecular weight of 547.40 g/mol. It belongs to the dialkyltin dicarboxylate class, featuring a central tin atom bonded to two n‑butyl groups and two 3,5,5‑trimethylhexanoyloxy ligands.

Molecular Formula C26H52O4Sn
Molecular Weight 547.4 g/mol
CAS No. 85702-55-2
Cat. No. B12672022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane
CAS85702-55-2
Molecular FormulaC26H52O4Sn
Molecular Weight547.4 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(OC(=O)CC(C)CC(C)(C)C)OC(=O)CC(C)CC(C)(C)C
InChIInChI=1S/2C9H18O2.2C4H9.Sn/c2*1-7(5-8(10)11)6-9(2,3)4;2*1-3-4-2;/h2*7H,5-6H2,1-4H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2
InChIKeyFDPOYLKSLUMJRE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane (CAS 85702-55-2): A Branched Diorganotin Dicarboxylate for Catalysis and Stabilization


Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane (CAS 85702-55-2) is a tetravalent organotin carboxylate with the molecular formula C₂₆H₅₂O₄Sn and a molecular weight of 547.40 g/mol. It belongs to the dialkyltin dicarboxylate class, featuring a central tin atom bonded to two n‑butyl groups and two 3,5,5‑trimethylhexanoyloxy ligands . The branched structure of the carboxylate chains distinguishes it from common linear acyloxy analogs such as dibutyltin dilaurate (DBTDL) and is primarily used as a catalyst in polyurethane synthesis and as a heat stabilizer in PVC formulations.

Why Generic Substitution of Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane is Not Straightforward


Diorganotin dicarboxylates such as dibutyltin dilaurate (DBTDL), dibutyltin diacetate (DBTA), and dibutyltin dineodecanoate cannot be freely interchanged without impacting formulation performance. The nature of the carboxylate ligand—chain length, branching, and steric bulk—directly modulates the Lewis acidity of the tin center, hydrolytic stability, physical state, and compatibility with non‑polar media [1]. Consequently, selecting a branched 3,5,5‑trimethylhexanoate derivative over a linear laurate or simple acetate alters catalyst activity, pot life, cure kinetics, and long‑term polymer stability, making generic substitution technically and economically risky.

Quantitative Differentiation Evidence for Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane


Physical State: Liquid at Room Temperature vs. Solid DBTDL

Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane remains liquid at room temperature, whereas pure dibutyltin dilaurate (DBTDL) is a solid at ambient conditions and requires formulation or heating for practical handling. This difference stems from the branched 3,5,5‑trimethylhexanoate ligands disrupting crystallinity compared to linear laurate chains . Liquid form facilitates direct use in continuous processing without pre‑melting or solvent dilution.

Physical state Formulation handling Organotin carboxylate

Tin Content: 21.7% Sn Provides Moderate Catalytic Activity Between DBTA and DBTDL

The target compound has a calculated tin content of 21.7% (Sn atomic weight 118.71 / molecular weight 547.40), which lies between dibutyltin diacetate (DBTA, 33.8% Sn) and dibutyltin dilaurate (DBTDL, 18.8% Sn). Higher tin content correlates with greater catalytic activity per unit mass , positioning the target compound as a mid‑reactivity catalyst that balances efficiency and controllability.

Tin content Catalyst loading Organotin reactivity

Hydrolytic Stability: Branched Carboxylates Resist Moisture Deactivation Better than Linear Analogs

Organotin carboxylates with branched alkyl chains exhibit slower hydrolysis kinetics in humid environments compared to their linear counterparts. Steric shielding of the tin‑oxygen bond by the 3,5,5‑trimethylhexanoate group reduces water attack, extending pot life in moisture‑cure polyurethane systems . While direct hydrolysis rate constants are not available, the class behavior of branched carboxylates is well‑documented in organometallic chemistry.

Hydrolytic stability Moisture sensitivity Organotin carboxylate

Catalytic Activity Modulation: Steric Bulk of 3,5,5‑Trimethylhexanoate Reduces Transesterification Rate vs. Acetate

In a systematic study of Sn(IV) organometallic catalysts, transesterification activity was found to decrease with increasing steric bulk of carboxylate ligands. Dibutyltin dineodecanoate (a close structural analog with branched C10 carboxylates) exhibited lower turnover frequency than dibutyltin diacetate, attributed to hindered access to the tin center [1]. The target compound, bearing similarly bulky 3,5,5‑trimethylhexanoate groups, is expected to show intermediate catalytic activity suitable for controlled urethane gelation.

Catalytic activity Steric effects Transesterification

Solubility Advantage: Branched Ligands Improve Compatibility with Non‑Polar Polyols

Organotin carboxylates with branched alkyl chains demonstrate enhanced solubility in non‑polar hydrocarbon and polyether polyol media compared to those with linear chains. This is attributed to the disruption of intermolecular ordering by the 3,5,5‑trimethylhexanoate branches, as established in polymer additive compatibility studies [1]. Improved solubility ensures homogeneous catalyst distribution, reducing localized over‑reaction and improving polymer uniformity.

Solubility Compatibility Polyurethane raw materials

Preferred Application Scenarios for Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane


Controlled‑Reactivity Polyurethane Elastomers and Sealants

The moderate tin content (21.7% Sn) and sterically hindered carboxylate ligands of dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane provide a balanced cure profile—faster than DBTDL but slower than DBTA—making it ideal for polyurethane elastomer casting, sealants, and adhesives where precise gel time control is essential for high‑volume production [1].

Moisture‑Cure One‑Component Polyurethane Coatings

Enhanced hydrolytic stability attributed to the branched 3,5,5‑trimethylhexanoate ligands extends the shelf‑life and maintains catalytic activity in moisture‑cure one‑component PU coatings, reducing premature curing during storage and ensuring reliable performance upon application [1].

High‑Compatibility Polyether‑Based Flexible Foams

The branched ligand structure improves solubility in hydrophobic polyether polyols, enabling uniform catalyst dispersion in flexible polyurethane foam formulations, which minimizes cellular defects and enhances mechanical properties [1].

PVC Heat Stabilization Requiring Low‑Temperature Liquid Dosing

As a liquid at room temperature, dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane can be directly metered into PVC compounding lines without the need for heated storage or solvent dilution, streamlining operations in rigid PVC pipe and profile manufacturing [1].

Quote Request

Request a Quote for Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.